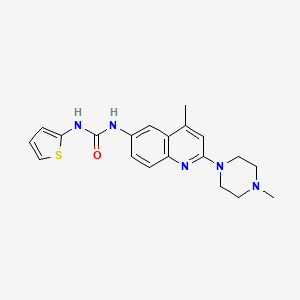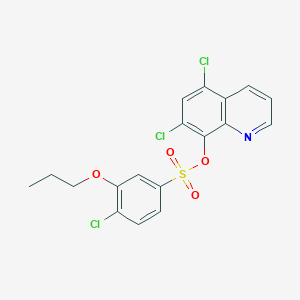![molecular formula C25H24ClN5O2 B2587190 9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 887458-33-5](/img/structure/B2587190.png)
9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrimido[2,1-f]purine core, which is a type of purine derivative. Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring . They are widely found in nature and are key components of many biological molecules, such as DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimido[2,1-f]purine core would contribute to the aromaticity of the molecule, while the various substituents would likely influence its overall shape and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, its solubility would be affected by the presence of polar or nonpolar groups, its stability could be influenced by the presence of certain reactive groups, and its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Properties
Research on similar purine derivatives demonstrates advanced synthetic pathways that allow for the creation of a wide range of compounds with potential biological activities. For instance, Ondrej Šimo and colleagues (1995) developed a method to synthesize 2-alkyl- or 2-aryl-purinediones, starting from specific pyrimidine diones and progressing through a series of chemical reactions to achieve the desired purinediones Ondrej Šimo, A. Rybár, & J. Alföldi, 1995. This research provides insight into the chemical versatility and the potential for creating a vast library of purine-based compounds, including the one of interest.
Biological Applications and Receptor Affinity
Purine derivatives have been evaluated for their affinities towards various biological receptors, indicating their potential therapeutic applications. E. Szymańska et al. (2016) explored the adenosine receptor (AR) affinities of purinediones, highlighting the structure-activity relationships and potential for developing selective AR antagonists E. Szymańska et al., 2016. This research underlines the importance of purine derivatives in modulating receptor activities, which could be relevant to the compound .
Antimicrobial and Antituberculosis Activity
Certain purine derivatives have demonstrated antimicrobial and particularly antituberculosis activity. A. K. Bakkestuen, L. Gundersen, & B. T. Utenova (2005) synthesized purines with significant activity against Mycobacterium tuberculosis, identifying specific substitutions that enhance antimicrobial efficacy A. K. Bakkestuen et al., 2005. This suggests that similar compounds, including "9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione," could be explored for their antimicrobial properties.
Wirkmechanismus
Target of Action
The compound “9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a complex molecule that contains a pyrimidine ring. Pyrimidine derivatives are known to interact with various biological targets, including nucleic acids and enzymes involved in nucleotide metabolism .
Biochemical Pathways
Given the presence of the pyrimidine moiety, this compound might be involved in pathways related to nucleotide metabolism. The exact pathways and their downstream effects would depend on the specific targets of this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(5-chloro-2-methylphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O2/c1-17-11-12-19(26)16-20(17)29-14-7-15-30-21-22(27-24(29)30)28(2)25(33)31(23(21)32)13-6-10-18-8-4-3-5-9-18/h3-6,8-12,16H,7,13-15H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKDEPDQVWJSDN-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Z)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enoyl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2587110.png)
![N,N-dimethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2587114.png)


![(E)-3-(1,3-Benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2587118.png)
![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2587119.png)
![N-(3-chlorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2587122.png)

![2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B2587125.png)

![2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2587129.png)